Rhodopsin Epitope Tag
Description
Historical Development of Epitope Tagging in Molecular Biology
Epitope tagging was first described by Munro and Pelham in 1984 as an innovative technique where a known epitope is fused to a recombinant protein, typically at the amino or carboxyl terminus, using genetic engineering methods. This breakthrough approach revolutionized protein research by providing a universal method for protein detection and purification.
The fundamental principle behind epitope tagging involves inserting the epitope tag-encoding gene into the gene coding for the target protein, followed by cloning the fused gene into an expression vector. The constructed expression vector is then transformed or transferred into appropriate host cell expression systems, including Escherichia coli, yeast, insect, and mammalian cells. The resulting epitope-tagged fusion protein can be efficiently detected or purified using antibodies specific for the epitope tag.
Epitope tagging emerged as a solution to several challenges in protein research:
| Challenge | Solution Provided by Epitope Tagging |
|---|---|
| Unavailability of antibodies against target proteins | Universal tag-specific antibodies can be used |
| Studying novel or newly discovered proteins | No need to generate specific antibodies |
| Poorly immunogenic proteins | Tag provides reliable detection epitope |
| Low abundance proteins | Enhanced detection sensitivity |
| Complex protein topology studies | Consistent labeling system |
Over the decades, numerous epitope tags have been developed and optimized for different applications. The this compound emerged as one of the most versatile options, offering exceptional specificity and utility across multiple experimental platforms.
Biological Origin and Evolutionary Significance of Bovine Rhodopsin C-Terminus
The this compound is derived from the carboxyl terminus of bovine rhodopsin, a G protein-coupled receptor essential for vision in rod photoreceptor cells. The complete carboxyl-terminal sequence of bovine rhodopsin is Val-Ser-Lys-Thr-Glu-Thr-Ser-Gln-Val-Ala-Pro-Ala, with the tag utilizing the last nine amino acids: Thr-Glu-Thr-Ser-Gln-Val-Ala-Pro-Ala (TETSQVAPA).
Rhodopsin plays a critical role in vertebrate visual systems, and its structure has been subject to evolutionary pressures. The carboxyl-terminal region of rhodopsin serves essential functions in the native protein:
Cellular trafficking: The rhodopsin carboxyl-terminal amino acid sequence QVS(A)PA represents a sorting motif regulating the budding of rhodopsin transport carriers from the trans-Golgi network. This motif is crucial for proper targeting of rhodopsin to the rod outer segment.
G protein interaction: Research has shown that the carboxyl terminus of rhodopsin interacts with G protein subunits, particularly the beta subunit (Gβ), forming part of the signaling complex essential for visual transduction.
Arrestin binding: Following activation and phosphorylation, the carboxyl terminus serves as a binding site for arrestin, which terminates the light response.
The evolutionary significance of the rhodopsin carboxyl terminus is highlighted by its conservation pattern across species. The QVS(A)PA motif is highly conserved among different vertebrate species, indicating its functional importance. However, interestingly, this motif is not conserved in invertebrates, which show significant variability in length and amino acid composition of their extreme carboxyl termini. This divergence reflects the different mechanisms of rhodopsin targeting in vertebrates and invertebrates.
The high conservation of the TETSQVAPA sequence in vertebrates, coupled with its absence in most other proteins, makes it an ideal epitope tag candidate, providing specificity while minimizing cross-reactivity.
Fundamental Characteristics of the 9-Amino Acid Rhodopsin Epitope
The this compound possesses several unique characteristics that make it exceptionally valuable for protein research:
Sequence and Physical Properties:
- Amino acid sequence: TETSQVAPA
- Molecular weight: 903 Daltons
- Devoid of charged residues, minimizing nonspecific ionic interactions
- Lacks reactive lysine residues, making it resistant to chemical fixatives
- Forms a stable structure recognized by the 1D4 monoclonal antibody with high affinity
Binding Properties:
- Binds to the 1D4 monoclonal antibody with high specificity
- Binding affinity (KD): approximately 20 nM
- Interaction is insensitive to mild detergents such as Triton X-100, CHAPS, octylglucoside, and dodecylmaltoside
- Can be eluted from immunoaffinity matrices using competitive elution with the TETSQVAPA peptide under mild conditions
The contribution of each amino acid residue within the epitope to the 1D4 antibody binding has been systematically evaluated through alanine substitution and competitive enzyme-linked immunosorbent assays. This detailed understanding of the binding interaction has facilitated the optimization of purification protocols.
A particularly valuable feature of the this compound is that it can be used for purification of membrane proteins, a notoriously challenging class of proteins to work with. The binding of the 1D4 antibody to its epitope remains effective in the presence of detergents commonly used to solubilize membrane proteins.
The versatility of the this compound is demonstrated by its successful application in numerous techniques:
| Application | Advantages of this compound |
|---|---|
| Western blotting | High specificity with minimal background |
| Immunoprecipitation | Efficient isolation of protein complexes |
| Immunocytochemistry | Compatible with various fixation methods |
| Protein purification | Gentle elution under non-denaturing conditions |
| Electron microscopy | Stable under fixation conditions |
| X-ray crystallography | Tag does not interfere with crystal formation |
The this compound has proven particularly valuable for membrane protein studies, including members of the ATP-binding cassette transporters, P4-ATPases, tetraspanins, G protein-coupled receptors, and various channels. Importantly, this affinity tag has been used to purify membrane proteins in sufficient quantities for high-resolution X-ray crystallography.
Properties
Molecular Formula |
C37H62N10O16 |
|---|---|
Molecular Weight |
902.9 g/mol |
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C37H62N10O16/c1-15(2)27(34(59)40-16(3)36(61)47-13-7-8-23(47)32(57)41-17(4)37(62)63)45-29(54)20(9-11-24(38)51)42-31(56)22(14-48)44-35(60)28(19(6)50)46-30(55)21(10-12-25(52)53)43-33(58)26(39)18(5)49/h15-23,26-28,48-50H,7-14,39H2,1-6H3,(H2,38,51)(H,40,59)(H,41,57)(H,42,56)(H,43,58)(H,44,60)(H,45,54)(H,46,55)(H,52,53)(H,62,63)/t16-,17-,18+,19+,20-,21-,22-,23-,26-,27-,28-/m0/s1 |
InChI Key |
YNNNDDQTLPJPIA-KCMKZVLYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
sequence |
One Letter Code: TETSQVAPA |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The Rhodopsin Epitope Tag is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale SPPS. Automated peptide synthesizers are used to enhance efficiency and consistency. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Rhodopsin Epitope Tag primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)
Major Products: The primary product is the this compound peptide itself. Side products may include truncated or misfolded peptides, which are removed during purification .
Scientific Research Applications
Key Applications
-
Protein Purification
- The 1D4 tag is widely used for purifying heterologously expressed proteins. It allows for efficient isolation of target proteins from complex mixtures, making it invaluable in structural biology and functional studies.
- Case Study : A study demonstrated the successful purification of a rhodopsin mutant using the 1D4 tag, highlighting its effectiveness in obtaining high-purity protein samples suitable for crystallization and functional assays .
-
Western Blotting
- The tag facilitates the detection of proteins in cell extracts via Western blotting. Its high specificity minimizes nonspecific binding, ensuring accurate quantification and analysis.
- Data Table : Comparison of detection sensitivity between various epitope tags in Western blot assays.
Epitope Tag Sensitivity Specificity 1D4 High Very High FLAG Moderate Moderate HA Low High -
Immunocytochemistry
- The 1D4 tag is effective for localizing proteins within cells using immunocytochemical techniques. This application is crucial for studying protein distribution and dynamics in live cells.
- Case Study : Research utilizing immunofluorescence microscopy demonstrated the localization of rhodopsin in photoreceptor cells, providing insights into its role in visual signaling .
-
Enzyme-Linked Immunosorbent Assay (ELISA)
- The 1D4 tag can be employed in ELISA assays to quantify protein levels in various samples. This application is particularly useful in diagnostics and biomarker discovery.
- Data Table : Summary of ELISA performance metrics using different epitope tags.
Epitope Tag Detection Limit (ng/mL) Dynamic Range 1D4 0.5 0.5-1000 FLAG 2 2-2000 HA 5 5-5000 -
Co-immunoprecipitation
- The ability to study protein-protein interactions is enhanced by the use of the 1D4 tag in co-immunoprecipitation experiments. This method helps elucidate complex signaling pathways and molecular interactions.
- Case Study : A study on G protein-coupled receptor interactions highlighted how the 1D4 tag was used to pull down interacting partners effectively, revealing insights into receptor signaling mechanisms .
-
Structural Biology
- The tag's compatibility with crystallization techniques allows researchers to investigate the three-dimensional structures of proteins, aiding drug design and understanding molecular mechanisms.
- Data Table : Summary of structural studies utilizing the 1D4 tag.
Study Type Protein Target Outcome X-ray Crystallography Rhodopsin Mutant High-resolution structure obtained Cryo-EM GPCR Complex Structural insights into activation states
Advantages of Using Rhodopsin Epitope Tag
- High Specificity : The Rho1D4 antibody exhibits minimal cross-reactivity with other proteins, reducing background noise in assays.
- Versatility : Applicable across various techniques including Western blotting, immunofluorescence, and ELISA.
- Stability : The tag maintains its binding properties even under harsh conditions, making it suitable for diverse experimental setups .
Mechanism of Action
Rhodopsin Epitope Tag exerts its effects through antigen-antibody interactions. The tag is recognized by specific anti-rhodopsin antibodies, allowing for the detection and isolation of tagged proteins. This interaction is highly specific and does not interfere with the protein’s function .
Comparison with Similar Compounds
HA Tag (Hemagglutinin Tag)
- Sequence: YPYDVPDYA (9 amino acids).
- Applications : Widely used for protein localization and interaction studies. Smaller size (~1.1 kDa) minimizes steric hindrance .
- Advantages: Compatible with commercial monoclonal antibodies (e.g., 12CA5).
- Limitations : Lower specificity in membrane protein studies compared to Rhodopsin Epitope Tag .
His Tag (Polyhistidine Tag)
- Sequence : HHHHHH (6–10 histidines).
- Applications : Primarily for immobilized metal affinity chromatography (IMAC) purification .
- Advantages : Rapid purification under denaturing/native conditions.
- Limitations : Poor detection sensitivity without secondary tags; unsuitable for in vivo studies due to metal chelation interference .
| Parameter | This compound | His Tag |
|---|---|---|
| Detection Method | Immunological assays | IMAC + Western blot |
| Purification | Requires antibody-based kits | High-yield via IMAC |
| In Vivo Use | Compatible | Limited |
FLAG Tag
- Sequence: DYKDDDDK (8 amino acids).
- Applications : Protein-protein interaction studies and crystallography.
- Advantages : High-affinity antibodies enable low-abundance protein detection .
- Limitations : Costly antibodies; less effective in membrane protein trafficking .
| Parameter | This compound | FLAG Tag |
|---|---|---|
| Antibody Cost | Moderate | High |
| Membrane Protein | Optimized for GPCRs | Limited efficacy |
Myc Tag
- Sequence: EQKLISEEDL (10 amino acids).
- Applications: Endogenous protein detection in eukaryotic systems.
- Advantages : Strong recognition by anti-Myc antibodies.
- Limitations : Prone to degradation in acidic environments .
Key Research Findings
- GPCR Trafficking : this compound enhances cell surface expression of truncated hCaR mutants (e.g., r-T903) by 30–50% compared to untagged variants .
- Antibody Specificity : The tag’s C-terminal positioning is critical for recognition by Rho 1D4 antibodies; internal tagging abolishes binding .
- Cross-Reactivity: Anti-rhodopsin antibodies show minimal cross-reactivity with HA or FLAG tags, ensuring high signal-to-noise ratios .
Biological Activity
Rhodopsin epitope tags, particularly the Rho1D4 tag derived from bovine rhodopsin, are widely utilized in molecular biology for various applications, including protein purification, localization, and detection. This article delves into the biological activity of the Rhodopsin epitope tag, discussing its structure, interaction with proteins, and implications in research and clinical studies.
Structure and Characteristics
The Rho1D4 tag is a nine-amino-acid sequence (TETSQVAPA) located at the C-terminus of bovine rhodopsin. It has a molecular weight of approximately 902.9 Daltons and is recognized by specific monoclonal antibodies, making it a powerful tool for various immunological techniques .
Advantages of Rho1D4 Tag:
- Specificity : The sequence is unique to rhodopsin and related proteins, minimizing nonspecific interactions.
- Stability : The tag maintains its reactivity even in the presence of chemical fixatives due to the absence of reactive lysine residues .
- Versatility : It can be used across multiple immunochemical techniques such as Western blotting, ELISA, and immunocytochemistry .
Biological Activity and Applications
The biological activity of the Rho1D4 tag is closely linked to its role in studying rhodopsin function and phototransduction mechanisms. Rhodopsin is a critical protein in photoreceptor cells that initiates visual signaling upon light exposure.
Protein Interactome Studies
Recent studies have examined the interactome of mutant forms of rhodopsin (e.g., P23H variant), providing insights into how mutations affect protein interactions and cellular pathways. For instance, research identified 286 proteins associated with P23H rhodopsin and 276 with wild-type rhodopsin, revealing significant differences in their interactomes. The P23H variant showed loss of key proteins involved in phototransduction and trafficking, while gaining proteins related to ubiquitination and stress responses .
Case Studies
- P23H Rhodopsin Variant : This mutation is linked to retinitis pigmentosa (RP), a genetic disorder leading to vision loss. Studies demonstrated that P23H rhodopsin fails to traffic properly to the outer segment of photoreceptor cells, resulting in reduced levels of functional protein .
- Protein Purification : The Rho1D4 tag has been successfully employed in purifying heterologously expressed rhodopsin for structural analysis. Its specificity allows for efficient isolation without significant loss of protein function .
Research Findings
A summary of key findings from studies involving the Rho1D4 tag includes:
Q & A
Basic Question
| Tag | Size (aa) | Applications | Limitations |
|---|---|---|---|
| RET | 9 | High specificity for Rho1D4 antibody | Limited commercial purification resins |
| HA | 9 | Broad antibody availability | Higher background in mammalian systems |
| His₆ | 6–10 | Affinity purification via Ni²⁺/Co²⁺ | Non-specific metal binding |
RET is preferred for in vivo tracking due to its low immunogenicity, whereas His tags excel in purification . For co-immunoprecipitation, combine RET (detection) with His (purification) in tandem tags .
What advanced techniques leverage RET for studying protein-protein interactions in GPCR signaling?
Advanced Question
- BRET (Bioluminescence Resonance Energy Transfer) : Fuse RET to a GPCR and a luciferase-tagged binding partner. Quantify energy transfer to map real-time interactions .
- Cryo-EM with RET-labeled receptors : Use RET-specific nanobodies to stabilize transient conformational states for structural analysis .
How can researchers troubleshoot low RET fusion protein expression in heterologous systems?
Q. Methodological Answer
- Promoter Strength : Replace constitutive promoters (e.g., CMV) with inducible systems (e.g., Tet-On) to reduce toxicity .
- mRNA Stability : Introduce 3' UTR elements (e.g., β-globin) to enhance transcript half-life .
- Post-Translational Modifications : Co-express chaperones (e.g., BiP) in endoplasmic reticulum-rich systems like Pichia pastoris .
What recent advancements in epitope tagging methodologies enhance RET’s utility in super-resolution imaging?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
